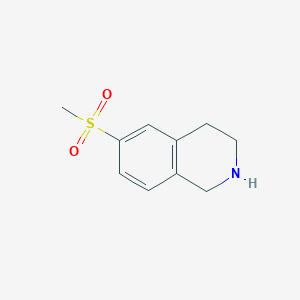
2,4-Tetradecadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Tetradecadienal is an organic compound with the molecular formula C14H24O. It is a type of aldehyde characterized by the presence of two double bonds at the 2nd and 4th positions of the tetradecadienal chain. This compound is known for its role in various biological and chemical processes, including its use as a sex pheromone in certain insect species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Tetradecadienal typically involves the partial hydrogenation of specific alkyne precursors. For instance, the partial hydrogenation of 4-nonyn-1-ol using Lindlar’s catalyst or sodium in liquid ammonia can yield the corresponding nonen-1-ol, which is then converted to the corresponding bromide. Subsequent condensation with 2-propargyloxy-tetrahydropyran and hydrolysis yields the desired this compound .
Industrial Production Methods: Industrial production of this compound can also be achieved through biotechnological methods. Yeast cells expressing specific desaturases can introduce double bonds at precise positions in fatty acyl-CoA substrates, leading to the production of desaturated compounds like this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Tetradecadienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to the corresponding carboxylic acid.
Reduction: Reduction reactions can yield the corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various catalysts and reagents, including acids and bases, can facilitate substitution reactions.
Major Products:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted tetradecadienal derivatives.
Aplicaciones Científicas De Investigación
2,4-Tetradecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of 2,4-Tetradecadienal involves its interaction with specific molecular targets and pathways. For instance, as a sex pheromone, it binds to olfactory receptors in insects, triggering a cascade of signaling events that lead to behavioral responses. The compound’s double bonds and aldehyde group play crucial roles in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
2,4-Decadienal: Another aldehyde with similar double bond positions but a shorter carbon chain.
2,4-Hexadienal: A shorter-chain aldehyde with similar structural features.
2,4-Octadienal: An intermediate-length aldehyde with similar reactivity.
Uniqueness: 2,4-Tetradecadienal’s longer carbon chain and specific double bond positions make it unique in its reactivity and applications. Its role as a sex pheromone in insects and its use in fragrance production highlight its distinct properties compared to shorter-chain aldehydes .
Propiedades
Número CAS |
54306-03-5 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
tetradeca-2,4-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-14H,2-9H2,1H3 |
Clave InChI |
FKPVPINTWUDGAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)






![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)
